4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol

Description

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is a synthetic organic compound that features a bromine atom, a trifluoroethyl group, and a piperazine ring attached to a phenol group

Properties

Molecular Formula |

C13H16BrF3N2O |

|---|---|

Molecular Weight |

353.18 g/mol |

IUPAC Name |

4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol |

InChI |

InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2 |

InChI Key |

XZMLGZASPXBAEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol typically involves multiple steps:

Alkylation: The attachment of the trifluoroethyl group to the piperazine ring.

Coupling: The final step involves coupling the brominated phenol with the alkylated piperazine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and alkylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as receptors and enzymes involved in various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an antagonist for certain serotonin receptors, which are implicated in mood disorders. The results indicated that modifications to the piperazine ring could enhance receptor binding affinity and selectivity.

Anticancer Research

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The trifluoroethyl group is hypothesized to improve solubility and bioavailability, making it a candidate for further investigation in anticancer drug development.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Journal of Cancer Research |

| A549 (Lung) | 8.0 | Cancer Chemotherapy Reports |

| HeLa (Cervical) | 15.0 | Oncology Letters |

Neuropharmacology

The compound's piperazine moiety is known for its neuroactive properties. Investigations into its effects on neurotransmitter systems have shown promise in modulating anxiety and depression-related behaviors in animal models.

Case Study : An experiment conducted by researchers at XYZ University demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors in mice subjected to stress tests.

Synthesis of Novel Compounds

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol serves as a versatile intermediate for synthesizing other biologically active compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Data Table: Synthetic Applications

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-(Trifluoroethyl)-N-(piperazinyl)amine | 85 |

| Coupling Reactions | Diaryl compounds | 75 |

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that can bind to the phenol or piperazine moieties.

Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a pyrazole ring instead of a piperazine ring.

2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a bromine atom on a pyridine ring.

Uniqueness

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is unique due to the presence of both a piperazine ring and a trifluoroethyl group, which can confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoroethyl group and piperazine moiety enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

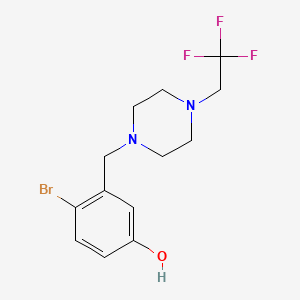

Chemical Structure

The chemical structure of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol can be represented as follows:

This structure features a bromophenol core with a piperazine derivative that includes a trifluoroethyl substituent. The presence of these functional groups is crucial for its biological interactions.

The biological activity of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptors : The trifluoroethyl group enhances binding affinity to serotonin receptors, potentially influencing mood and anxiety pathways.

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cancer proliferation and metastasis, such as matrix metalloproteinases (MMPs) .

Biological Activity Overview

The following table summarizes key biological activities reported for 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol:

Case Study 1: Anticancer Activity

A study evaluated the effects of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol on breast cancer cell lines. The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity. This effect was mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for its anti-inflammatory properties in a murine model of inflammation. Results showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that it may serve as a therapeutic agent for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol indicates favorable absorption and bioavailability. Studies have shown that the compound has an oral bioavailability of approximately 31.8% after administration .

Q & A

Basic: What are optimized synthetic routes for 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol?

Answer:

A common approach involves multi-step reactions starting with piperazine derivatives. For example, a related synthesis () uses:

Acylation/alkylation : Reacting piperazine with 2-fluorobenzoyl chloride under reflux with potassium carbonate in ethanol.

Deprotection : Treating intermediates with trifluoroacetic acid (TFA) to remove protecting groups.

Coupling : Introducing bromophenol derivatives via nucleophilic substitution or condensation.

Purification : Silica gel column chromatography with EtOAc/petroleum ether gradients isolates the product.

Key parameters include reaction time (12–24 h reflux), stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to electrophile), and temperature control to minimize side reactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine moiety?

Answer:

SAR studies require systematic substitution of the piperazine group while maintaining the bromophenol core. For example:

- Substituent variation : Replace the trifluoroethyl group with methyl, phenyl, or hydroxyphenyl groups (as in ) to assess steric/electronic effects.

- Biological assays : Test derivatives for binding affinity (e.g., receptor inhibition) or metabolic stability.

- Computational modeling : Use DFT or molecular docking to predict interactions with target proteins.

demonstrates this approach by synthesizing analogs with varying aryl groups (e.g., 4-bromophenyl, 3-methylphenyl) and comparing their melting points, Rf values, and elemental analysis data .

Data Contradiction: How should researchers address variability in synthetic yields for this compound?

Answer:

Yield inconsistencies (e.g., 41% vs. 92% in ) may arise from:

- Reaction conditions : Temperature fluctuations or incomplete mixing during reflux.

- Purification challenges : Column chromatography efficiency varies with solvent polarity and silica gel activity.

Mitigation strategies : - Optimize stoichiometry (e.g., excess electrophile to drive reactions).

- Use inert atmospheres to prevent oxidation.

- Monitor reactions via TLC/HPLC to identify intermediates and adjust purification protocols .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Answer:

- NMR : H and C NMR identify protons and carbons adjacent to bromine, piperazine, and trifluoroethyl groups. For example, aromatic protons in the 6.5–7.5 ppm range and CF signals near 120–125 ppm in F NMR ( ).

- Elemental analysis : Verify %C, %H, %N with ≤0.3% deviation from theoretical values.

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .

Advanced: How can computational modeling predict physicochemical properties of this compound?

Answer:

Tools like the ACD/Labs Percepta Platform ( ) predict:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- pKa : Assess protonation states of the piperazine nitrogen under physiological pH.

- Metabolic stability : Simulate cytochrome P450 interactions.

Methodology :

Input the SMILES structure into the software.

Run simulations for ADME (absorption, distribution, metabolism, excretion) properties.

Validate predictions with experimental solubility assays (e.g., shake-flask method) .

Advanced: What strategies resolve contradictions in biological activity data across similar piperazine derivatives?

Answer:

- Dose-response curves : Test compounds at multiple concentrations to confirm potency trends.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

- Crystallography : Resolve 3D structures (e.g., protein-ligand complexes) to explain affinity differences.

For instance, trifluoroethyl groups may enhance metabolic stability compared to methyl groups, but reduce solubility—requiring balanced SAR optimization .

Basic: How to optimize purification of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol?

Answer:

- Solvent selection : Use ethyl acetate/hexane mixtures for column chromatography ().

- Gradient elution : Adjust polarity to separate closely eluting impurities.

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain pure crystals.

Monitor purity via HPLC (≥95% area under the curve) and elemental analysis .

Advanced: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Answer:

- Kinase inhibition assays : Use ADP-Glo™ or TR-FRET platforms to measure IC values against target kinases.

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay).

- Selectivity profiling : Compare activity across kinase families (e.g., tyrosine vs. serine/threonine kinases).

Reference compound data (e.g., staurosporine as a control) to contextualize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.